molecular formula C6H4ClI B1293798 1-Chloro-3-iodobenzene CAS No. 625-99-0

1-Chloro-3-iodobenzene

Cat. No. B1293798
Key on ui cas rn: 625-99-0
M. Wt: 238.45 g/mol
InChI Key: JMLWXCJXOYDXRN-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

A solution of 1-chloro-3-iodobenzene (9.63 g, 40.38 mmol), allyl alcohol (5.86 g, 100.96 mmol), sodium bicarbonate (8.48 g, 100.96 mmol), tetrabutylammonium chloride (11.22 g, 40.38 mmol), and Pd(OAc)2 (317 mg, 1.413 mmol) in 25 mL DMF was stirred at 50° C. for 18 h. The mixture was cooled to room temperature, diluted with water, and the aqueous solution was washed with EtOAc. The organic solution was washed with water followed by brine, dried over MgSO4, filtered and concentrated in vacuo. The product was purified via flash chromatography on silica gel (9:1 hexanes:EtOAc) to afford the title compound as an oil (5.04 g).
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
11.22 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
317 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[CH2:9]([OH:12])[CH:10]=[CH2:11].C(=O)(O)[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:10][CH:9]=[O:12])[CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
9.63 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)I
Name
Quantity
5.86 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
8.48 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
11.22 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
317 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous solution was washed with EtOAc
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified via flash chromatography on silica gel (9:1 hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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